molecular formula C24H27NO6*H2O B557476 Fmoc-Glu(OtBu)-OH CAS No. 71989-18-9

Fmoc-Glu(OtBu)-OH

Cat. No. B557476
CAS RN: 71989-18-9
M. Wt: 425,50*18,01 g/mole
InChI Key: GOPWHXPXSPIIQZ-UHFFFAOYSA-N
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Description

Fmoc-Glu(OtBu)-OH is the standard reagent for coupling glutamic acid into peptide sequences . It is the standard Fmoc-protected derivative of Glu used in peptide synthesis .


Synthesis Analysis

Fmoc-Glu(OtBu)-OH is widely used as a building block in peptide synthesis for the protection of amine groups . It can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . The preparation method of fluorenes methoxy carbonyl acyl L-glutamic acid according to claim 1-5-tert-butyl ester is characterized in that: at Cu [Glu (OtBu)] x In add decopper (ing) agent and solvent according to certain ratio, the pH value of regulator solution is 8~9, obtains Glu (OtBu); Add the protection reagent of Fmoc group again in Glu (OtBu), the pH value of regulator solution is 8~9, reacts 7~10 hours, again through acidifying, extraction, crystallization, obtains fluorenes methoxy carbonyl acyl L-glutamic acid-5-tert-butyl ester .


Molecular Structure Analysis

The molecular formula of Fmoc-Glu(OtBu)-OH is C24H27NO6 . The molecular weight is 425.47 g/mol .


Chemical Reactions Analysis

Fmoc-Glu(OtBu)-OH is used in peptide synthesis. The t-butyl ester of the side chain is removed in the same conditions used to cleave peptides from Wang resin or Rink amide resin . It can also be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .


Physical And Chemical Properties Analysis

Fmoc-Glu(OtBu)-OH is a powder . Its optical activity is [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .

Scientific Research Applications

  • Self-Assembled Structures : Fmoc-Glu(OtBu)-OH can self-assemble into different structures, like spheres and broomstick-like morphologies, depending on conditions such as concentration, temperature, and pH. These structures are potentially useful in material chemistry and biosciences (Gour et al., 2021).

  • Peptide Synthesis : It's used in peptide synthesis, particularly for peptides terminating in asparagine or glutamine. The method involves attachment of Fmoc-Asp-OtBu or Fmoc-Glu(OtBu) via their side-chain carboxyl group to a resin (Breipohl et al., 2009).

  • Macrocyclic Compounds : Fmoc-Glu(OtBu)-OH is used in the synthesis of cyclic peptides containing a δ-sugar amino acid. These macrocycles have potential applications as artificial receptors (Billing & Nilsson, 2005).

  • Drug Delivery Systems : It's been utilized in tumor-targeted drug delivery systems. For instance, Paclitaxel was conjugated to adenovirus nanoparticles using Fmoc-Glu(OtBu)-OH linkers, creating a prodrug with enhanced targeting and residence time at tumor sites (Shan et al., 2012).

  • Synthesis of Nonnatural Amino Acids : It's used in the synthesis of 1,2,4-oxadiazole-containing chiral amino acids from Fmoc-Asp(OtBu)-OH. These nonnatural amino acids have applications in combinatorial synthesis and peptide mimetics (Hamze et al., 2003).

  • Capillary Zone Electrophoresis : Fmoc-Glu(OtBu)-OH has been used in the study of capillary zone electrophoresis for enantioseparation (Hong-li, 2005).

  • Solid-Phase Peptide Synthesis : It's involved in the total synthesis of complex peptides, such as bacitracin A, using solid-phase methods (Lee et al., 1996).

Future Directions

Fmoc-Glu(OtBu)-OH can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . It can also be used in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives . In the future, it could be used to study the effects of glutamate arginylation on protein folding and interactions .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKXCALUHMPIGM-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167450
Record name N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(OtBu)-OH

CAS RN

71989-18-9
Record name N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-aminoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
W Tegge, CFS Bonafe… - … journal of peptides, 2010 - downloads.hindawi.com
Side-chain oligo-and polyglutamylation represents an important posttranslational modification in tubulin physiology. The particular number of glutamate units is related to specific …
Number of citations: 4 downloads.hindawi.com
R Behrendt, S Huber, P White - Journal of Peptide Science, 2016 - Wiley Online Library
In our efforts to develop a universal solution to the problem of aspartimide formation in Fmoc SPPS, we investigated the application of our new β‐trialkylmethyl protected aspartic acid …
Number of citations: 19 onlinelibrary.wiley.com
N Gour, B Koshti, S Naskar, V Kshtriya, H Narode - 2021 - chemrxiv.org
We report the self-assembled structure formed by Fmoc protected charge single amino acid Fmoc-L-glutamic acid 5-tert-butyl ester (Fmoc-Glu(OtBu)-OH), Fmoc-L-aspartic acid 4-tert-…
Number of citations: 2 chemrxiv.org
S Knauer, N Koch, C Uth, R Meusinger… - Angewandte Chemie …, 2020 - Wiley Online Library
The growing interest in synthetic peptides has prompted the development of viable methods for their sustainable production. Currently, large amounts of toxic solvents are required for …
Number of citations: 27 onlinelibrary.wiley.com
T Assad, R Mansour, I Abou Hajar - 2017 - inis.iaea.org
Fmoc-Thr (tBu)-OL was synthesis starting from Fmoc-Thr (tBu)-OH by carboxyl group reduction to hydroxyl group using sodium boranohydride after activation of carboxyl group by HATU…
Number of citations: 0 inis.iaea.org
NLEO BENOITON, FMF CHHN - International Journal of …, 1994 - Wiley Online Library
Fmoc‐glutamic acid is converted by thionyl chloride into the dichloride, which spontaneously cyclizes to Fmoc‐pyroglutamyl chloride. The latter is stable to water. Pure Fmoc‐…
Number of citations: 11 onlinelibrary.wiley.com
SA Kates, F Albericio - Letters in Peptide Science, 1995 - Springer
Although fluoride-labile protecting groups and linkers have been developed in solid-phase peptide synthesis to add an extra level of orthogonality, fluoride ions were found to convert α-…
Number of citations: 19 link.springer.com
JA Bergeon, YN Chan, BG Charles, I Toth - Peptide Science, 2008 - Wiley Online Library
In recent years, the conjugation of sugar moieties and lipoamino acids has been extensively investigated as a mean to enhance the stability towards enzymatic degradation and the …
Number of citations: 21 onlinelibrary.wiley.com
R Jiang, J Zhang, S Zou, S Jia, X Leng… - ACS Chemical …, 2018 - ACS Publications
Dysfunctional glutamate receptors (GluRs) have been implicated in neurological disorders and injuries. Hetero-tetrameric assemblies of different GluR subunits or splicing variants have …
Number of citations: 1 pubs.acs.org
K Muguruma, R Osawa, A Fukuda, N Ishikawa… - …, 2021 - Wiley Online Library
Immunoglobulin G (IgG)‐binding peptides such as 15‐IgBP are convenient tools for the site‐specific modification of antibodies and the preparation of homogeneous antibody–drug …

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